N-(3-Hydroxybutyl)-N',N',N''-tris(2-chloroethyl)phosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phosphoric triamide core with three 2-chloroethyl groups and a 3-hydroxybutyl group attached. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide typically involves the reaction of phosphoric triamide with 2-chloroethyl chloride and 3-hydroxybutylamine. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the 3-hydroxybutyl moiety can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The 2-chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the 2-chloroethyl groups can result in the formation of various substituted phosphoric triamides.
Scientific Research Applications
N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide involves its ability to interact with various molecular targets through its reactive functional groups. The 2-chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The hydroxyl group in the 3-hydroxybutyl moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
- N,N-Bis(2-chloroethyl)-N’-(3-hydroxybutyl)diamidophosphoric acid 2-chloroethyl ester
- 3-Hydroxybutyl N,N-bis(2-chloroethyl)-N’-ethylphosphorodiamidate
- 3-Hydroxybutyl N,N-bis(2-chloroethyl)-N’,N’-dimethylphosphorodiamidate
Comparison: N-(3-Hydroxybutyl)-N’,N’,N’‘-tris(2-chloroethyl)phosphoric triamide is unique due to the presence of three 2-chloroethyl groups and a 3-hydroxybutyl group attached to the phosphoric triamide core. This structure provides a higher degree of reactivity and versatility compared to similar compounds, which may have fewer reactive groups or different substituents. The specific arrangement of functional groups in N-(3-Hydroxybutyl)-N’,N’,N’'-tris(2-chloroethyl)phosphoric triamide allows for a broader range of chemical reactions and applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
78218-75-4 |
---|---|
Molecular Formula |
C10H23Cl3N3O2P |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
4-[[bis(2-chloroethyl)amino-(2-chloroethylamino)phosphoryl]amino]butan-2-ol |
InChI |
InChI=1S/C10H23Cl3N3O2P/c1-10(17)2-6-14-19(18,15-7-3-11)16(8-4-12)9-5-13/h10,17H,2-9H2,1H3,(H2,14,15,18) |
InChI Key |
ADOOONURAWQLFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNP(=O)(NCCCl)N(CCCl)CCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.